molecular formula C8H10ClN3 B1501565 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile CAS No. 1050619-87-8

1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile

Cat. No.: B1501565
CAS No.: 1050619-87-8
M. Wt: 183.64 g/mol
InChI Key: WWKNFHAKCVQDCT-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a tert-butyl group at the 1-position, a chlorine atom at the 5-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amino derivatives.

  • Substitution: The chlorine atom at the 5-position can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid.

  • Reduction: Formation of 1-tert-butyl-5-chloro-1H-pyrazole-4-amine.

  • Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile has several scientific research applications:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

  • Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.

  • Material Science: The compound is utilized in the design of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely depending on the specific application and the biological system .

Comparison with Similar Compounds

1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile is compared with other similar compounds, such as:

  • 1-tert-butyl-3-chloro-1H-pyrazole-4-carbonitrile: Similar structure but with a different position of the chlorine atom.

  • 1-tert-butyl-5-fluoro-1H-pyrazole-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

  • 1-tert-butyl-1H-pyrazole-4-carbonitrile: Lacks the chlorine atom at the 5-position.

These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-tert-butyl-5-chloropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNFHAKCVQDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693301
Record name 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050619-87-8
Record name 1-tert-Butyl-5-chloro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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